molecular formula C22H14ClN3O3 B5313046 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B5313046
M. Wt: 403.8 g/mol
InChI Key: PKUCHYYIMQGQDV-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as CNQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of excitatory signals in the central nervous system. CNQX has been extensively studied for its pharmacological properties and has found applications in various scientific research fields.

Mechanism of Action

2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor at the glutamate binding site, preventing the binding of glutamate and blocking the influx of calcium ions into the neuron. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and Physiological Effects:
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to decrease the frequency and amplitude of excitatory postsynaptic potentials, reduce the release of neurotransmitters, and inhibit the induction of long-term potentiation. In addition, 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have anticonvulsant, neuroprotective, and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for specific targeting of glutamatergic signaling pathways. It is also relatively stable and easy to handle, making it a convenient tool for pharmacological studies. However, one limitation of 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone is its potential off-target effects, as it has been shown to interact with other ion channels and receptors at high concentrations. In addition, its effects on synaptic plasticity may vary depending on the experimental conditions and the type of neurons being studied.

Future Directions

There are several future directions for the use of 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in scientific research. One area of interest is the development of novel AMPA receptor antagonists with improved selectivity and pharmacokinetic properties. Another direction is the investigation of the role of AMPA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in combination with other pharmacological agents may provide insights into the complex interactions between different neurotransmitter systems and their effects on behavior and cognition.

Synthesis Methods

2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process that involves the condensation of 2-amino-4-chlorobenzophenone with 4-nitrobenzaldehyde, followed by cyclization with acetic anhydride and dehydration with phosphorus oxychloride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the excitatory effects of glutamate on neurons, which makes it useful for investigating the mechanisms of synaptic plasticity, learning, and memory. 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has also been used to study the pathophysiology of various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3/c23-16-8-5-15(6-9-16)7-14-21-24-20-4-2-1-3-19(20)22(27)25(21)17-10-12-18(13-11-17)26(28)29/h1-14H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUCHYYIMQGQDV-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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